molecular formula C11H7ClFN5O B2655955 1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1796951-56-8

1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2655955
CAS No.: 1796951-56-8
M. Wt: 279.66
InChI Key: QDAXWLMFJCLZOU-UHFFFAOYSA-N
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Description

1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. The reaction conditions often require a copper catalyst and can be performed under mild conditions. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles. Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole-containing compounds, such as:

  • 1-(3-chloro-2-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one
  • 3-chloro-2-fluorophenylboronic acid These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its combination of the triazole ring with the cyanomethyl and carboxamide groups, which confer distinct reactivity and potential applications.

Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)-N-(cyanomethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN5O/c12-7-2-1-3-9(10(7)13)18-6-8(16-17-18)11(19)15-5-4-14/h1-3,6H,5H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAXWLMFJCLZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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